1-(2-Chlorobenzoyl)-1,4-diazepane: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
1-(2-Chlorobenzoyl)-1,4-diazepane: A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
The compound 1-(2-chlorobenzoyl)-1,4-diazepane (CAS: 61903-18-2) is a versatile, nitrogen-rich heterocyclic building block extensively utilized in medicinal chemistry and pharmaceutical development. Characterized by a flexible seven-membered 1,4-diazepane (homopiperazine) ring acylated with a sterically demanding 2-chlorobenzoyl moiety, it serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Its unique physicochemical properties—specifically the balance between the lipophilic, halogenated aromatic ring and the hydrophilic, basic secondary amine—make it an ideal scaffold for targeting diverse biological receptors, including falcipain-2 in antimalarial research and various targets in central nervous system (CNS) and bone metabolism disorders.
Physicochemical Properties
The structural features of 1-(2-chlorobenzoyl)-1,4-diazepane dictate its solubility, reactivity, and pharmacokinetic profile when incorporated into larger molecules. The presence of the ortho-chloro substituent induces a significant twist in the amide bond, restricting rotation and pre-organizing the molecule into specific conformations favorable for receptor binding.
| Property | Value |
| Chemical Name | 1-(2-Chlorobenzoyl)-1,4-diazepane |
| CAS Number | 61903-18-2 |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| SMILES | O=C(N1CCCNCC1)C2=CC=CC=C2Cl |
| Appearance | Pale yellow to off-white oil or semi-solid |
| Solubility | Soluble in Dichloromethane (DCM), Methanol (MeOH), DMSO |
| Storage Conditions | Store at 2-8°C, protect from moisture and light |
| Reactivity Profile | Secondary amine; nucleophilic, susceptible to oxidation if unprotonated |
(Data corroborated by standard chemical suppliers including BLDpharm [1] and ChemicalBook [2])
Structural and Mechanistic Insights in Drug Design
As an Application Scientist, I emphasize that selecting a homopiperazine over a standard piperazine ring is rarely accidental. The 1,4-diazepane core introduces an additional methylene unit, expanding the ring size from six to seven members. This expansion increases the conformational flexibility of the diamine, allowing it to adapt to broader or more complex binding pockets that rigid piperazines cannot successfully access.
Furthermore, the 2-chlorobenzoyl group serves a dual purpose:
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Steric Shielding and Conformation: The bulky chlorine atom at the ortho position forces the aromatic ring out of coplanarity with the amide bond. This orthogonal geometry minimizes the entropic penalty upon binding to target proteins.
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Halogen Bonding and Lipophilicity: The chlorine atom enhances the lipophilicity of the scaffold, improving passive membrane permeability, while also providing a vector for potential halogen bonding with backbone carbonyls in the target protein's active site.
Caption: Pharmacophore mapping of 1-(2-chlorobenzoyl)-1,4-diazepane highlighting functional roles.
Synthetic Methodologies: A Self-Validating Protocol
Directly reacting 1,4-diazepane with 2-chlorobenzoyl chloride often results in a statistical mixture of unreacted starting material, the desired mono-acylated product, and the di-acylated byproduct. To ensure high yield and purity, a protection-deprotection strategy using tert-butyl 1,4-diazepane-1-carboxylate (Boc-homopiperazine) is the industry standard.
Protocol: Mono-Acylation via Boc-Protection Strategy
Objective: Synthesize high-purity 1-(2-chlorobenzoyl)-1,4-diazepane while preventing di-acylation. Causality Check: The Boc group completely deactivates one nitrogen, ensuring the highly reactive acid chloride only attacks the remaining secondary amine.
Step 1: Acylation of Boc-Homopiperazine
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Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of tert-butyl 1,4-diazepane-1-carboxylate in anhydrous Dichloromethane (DCM) (approx. 10 mL/g).
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Base Addition: Add 1.5 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Rationale: The base acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine.
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Acylation: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 2-chlorobenzoyl chloride dissolved in a small volume of DCM. Rationale: The slow addition at 0°C controls the exothermic reaction and minimizes side reactions.
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Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion via TLC or LC-MS.
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Workup: Wash the organic layer with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.
Step 2: Deprotection of the Amine
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Acidic Cleavage: Dissolve the crude intermediate in DCM. Add Trifluoroacetic Acid (TFA) (approx. 20% v/v in DCM) or 4M HCl in dioxane. Rationale: The acidic conditions selectively cleave the tert-butyl carbamate, releasing the secondary amine as a TFA or HCl salt.
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Stirring: Stir at room temperature for 1-2 hours until gas evolution (CO₂) ceases and LC-MS confirms full deprotection.
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Free-Basing: Concentrate the mixture to remove excess acid. Dissolve the residue in water and adjust the pH to >10 using 2M aqueous NaOH. Rationale: Converting the salt back to the free base ensures it can be extracted into an organic solvent.
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Extraction & Purification: Extract the aqueous layer multiple times with DCM or Ethyl Acetate. Combine the organic layers, dry over Na₂SO₄, and concentrate to afford the pure 1-(2-chlorobenzoyl)-1,4-diazepane.
Caption: Step-by-step synthetic workflow for 1-(2-chlorobenzoyl)-1,4-diazepane via Boc-protection.
Applications in Medicinal Chemistry
The utility of 1-(2-chlorobenzoyl)-1,4-diazepane is most evident in the development of targeted therapeutics. Once synthesized, the free secondary amine serves as a nucleophile for subsequent derivatization via alkylation, amidation, or SNAr reactions.
Falcipain-2 Inhibitors (Antimalarial Agents)
Research published in the Arabian Journal of Chemistry highlights the use of 1-(2-chlorobenzoyl)-1,4-diazepane as a core scaffold in the design of falcipain-2 inhibitors [3]. Falcipain-2 is a critical cysteine protease in Plasmodium falciparum, responsible for hemoglobin degradation. By coupling 1-(2-chlorobenzoyl)-1,4-diazepane with various N-phenylacetamide derivatives, researchers generated compounds with potent antimalarial activity. The diazepane ring provided the necessary flexibility to position the 2-chlorobenzoyl group deeply into the hydrophobic S2 subsite of the protease, significantly enhancing binding affinity.
CNS and Osteoporosis Therapeutics
Diazepine and diazepane derivatives are historically privileged structures in CNS drug discovery (e.g., classical benzodiazepines). Furthermore, patent literature describes the use of related diazepine compounds incorporating 2-chlorobenzoyl moieties as therapeutic agents for osteoporosis, demonstrating the broad biological applicability of this structural motif [4].
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required:
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¹H NMR (CDCl₃, 400 MHz): The spectrum will exhibit characteristic multiplets for the 1,4-diazepane ring protons between 1.5–4.0 ppm. The complexity arises from the slow rotation around the amide bond (rotamers), a direct consequence of the steric hindrance from the 2-chloro substituent. The aromatic protons of the 2-chlorobenzoyl group typically appear between 7.2–7.5 ppm.
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LC-MS (ESI+): The mass spectrum will show a prominent [M+H]⁺ peak at m/z 239.1. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a distinct M+2 peak at m/z 241.1 will also be observed, confirming the presence of the halogen.
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HPLC: Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% TFA). The compound typically elutes as a sharp peak, though peak broadening may occur if the column temperature is too low to rapidly interconvert the amide rotamers.
References
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Arabian Journal of Chemistry. "Design, synthesis and evaluation of 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as a new class of falcipain-2 inhibitors." Elsevier. Available at: [Link]
- European Patent Office. "EP0638560A1 - Remedy for osteoporosis and diazepine compound." Google Patents.
